molecular formula C20H24BFO3S B14036574 2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14036574
M. Wt: 374.3 g/mol
InChI Key: ZCNNHBXLQGXLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions This compound features a benzyloxy group, a fluorine atom, and a methylthio group attached to a phenyl ring, which is further connected to a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The starting material, 4-(benzyloxy)-3-fluoro-2-(methylthio)phenol, can be synthesized through a series of reactions including halogenation, methylation, and etherification.

    Boronic Ester Formation: The phenyl ring with the desired substituents is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the boronic ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: Could be explored for the development of new pharmaceuticals, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to a suitable electrophile. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the benzyloxy, fluoro, and methylthio substituents, making it less versatile in certain synthetic applications.

    4-(Benzyloxy)phenylboronic Acid: Similar structure but without the fluoro and methylthio groups, leading to different reactivity and applications.

    3-Fluoro-4-(methylthio)phenylboronic Acid: Contains the fluoro and methylthio groups but lacks the benzyloxy group, affecting its overall properties.

Uniqueness

2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its substituents, which provide a balance of electronic and steric effects. This makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules with specific functional groups.

Properties

Molecular Formula

C20H24BFO3S

Molecular Weight

374.3 g/mol

IUPAC Name

2-(3-fluoro-2-methylsulfanyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BFO3S/c1-19(2)20(3,4)25-21(24-19)15-11-12-16(17(22)18(15)26-5)23-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3

InChI Key

ZCNNHBXLQGXLEJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.